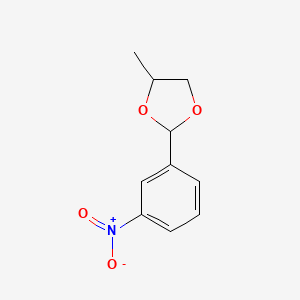

4-Methyl-2-(3-nitrophenyl)-1,3-dioxolane

CAS No.: 72024-78-3

Cat. No.: VC19371789

Molecular Formula: C10H11NO4

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72024-78-3 |

|---|---|

| Molecular Formula | C10H11NO4 |

| Molecular Weight | 209.20 g/mol |

| IUPAC Name | 4-methyl-2-(3-nitrophenyl)-1,3-dioxolane |

| Standard InChI | InChI=1S/C10H11NO4/c1-7-6-14-10(15-7)8-3-2-4-9(5-8)11(12)13/h2-5,7,10H,6H2,1H3 |

| Standard InChI Key | NCABOERLZUBBNX-UHFFFAOYSA-N |

| Canonical SMILES | CC1COC(O1)C2=CC(=CC=C2)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The molecular formula of 4-methyl-2-(3-nitrophenyl)-1,3-dioxolane is C₁₀H₁₁NO₄, with a molecular weight of 209.20 g/mol . Its IUPAC name, 4-methyl-2-(3-nitrophenyl)-1,3-dioxolane, reflects the dioxolane ring (a five-membered cyclic ether with two oxygen atoms) substituted at the 2-position by a 3-nitrophenyl group and at the 4-position by a methyl group . The SMILES notation (CC1COC(O1)C2=CC(=CC=C2)[N+](=O)[O-]) and InChIKey (NCABOERLZUBBNX-UHFFFAOYSA-N) further specify its structural features .

Crystallographic Data

While direct crystallographic data for this compound is limited, analogous structures, such as 2-dichloromethyl-2-(4-nitrophenyl)-1,3-dioxolane, exhibit orthorhombic crystal systems (space group Pbca) with lattice parameters a = 11.151 Å, b = 7.092 Å, and c = 29.243 Å . The nitro group’s electron-withdrawing nature influences molecular packing and intermolecular interactions, as observed in related nitrophenyl dioxolanes .

Synthesis and Reaction Pathways

Microwave-Assisted Synthesis

A common synthesis route involves the reaction of 3-nitrobenzaldehyde with glycol derivatives under microwave irradiation. For example, Ye et al. (2012) demonstrated that exposing a mixture of nitrobenzaldehyde, glycol, and anhydrous CuSO₄ to microwave radiation (600 W, 20 min) yields 1,3-dioxolane intermediates with high efficiency . Subsequent carbene insertion reactions with chloroform and phase-transfer catalysts like TEBA (triethylbenzylammonium chloride) produce dichloromethyl derivatives .

Acetal Formation

Alternative methods employ acetalization reactions. VulcanChem reports that 4-methyl-2-(3-nitrophenyl)-1,3-dioxolane can be synthesized via condensation of 3-nitrobenzaldehyde with 2-methyl-1,3-propanediol in the presence of acid catalysts. This method typically achieves yields of 60–80% under reflux conditions .

Chemical Properties and Reactivity

Nitro Group Reactivity

The 3-nitrophenyl group enhances electrophilic substitution reactivity, enabling transformations such as reduction to amines or participation in Ullmann-type coupling reactions . The nitro group’s meta position sterically hinders certain reactions while directing electrophiles to the ortho and para positions of the benzene ring .

Stability and Solubility

The dioxolane ring confers stability under acidic conditions, while the methyl group improves lipid solubility. Experimental data for analogous compounds, such as 4-methyl-2-phenyl-1,3-dioxolane, suggest log P values of ~1.87, indicating moderate hydrophobicity .

Biological Activity and Applications

Pharmaceutical Intermediates

The nitro group serves as a precursor for amine synthesis in drug development. For example, reductive amination of this compound could yield intermediates for antipsychotic or antiviral agents .

Industrial and Synthetic Applications

Polymer Chemistry

The compound’s nitro group facilitates photo-crosslinking in polymer resins, making it valuable in photolithography and coatings .

Comparative Analysis with Analogous Compounds

| Compound | Structural Features | Key Differences |

|---|---|---|

| 2-(4-Nitrophenyl)-1,3-dioxolane | Nitro group at para position | Higher thermal stability, lower solubility |

| 4-Methyl-2-(2-nitrophenyl)-1,3-dioxolane | Nitro group at ortho position | Increased steric hindrance, reduced reactivity |

| 2-Dichloromethyl-1,3-dioxolane | Dichloromethyl substituent | Enhanced herbicidal activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume